molecular formula C24H28N4O B2728398 N-(3-ethylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251571-19-3

N-(3-ethylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2728398
CAS No.: 1251571-19-3
M. Wt: 388.515
InChI Key: GIOMMGLXOQSFKO-UHFFFAOYSA-N
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Description

The compound N-(3-ethylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic molecule that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a naphthyridine core, substituted with an ethylphenylamino group and a methylpiperidinylmethanone group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.

    Substitution Reactions: The ethylphenylamino group can be introduced via a nucleophilic substitution reaction using 3-ethylphenylamine.

    Addition of the Methylpiperidinylmethanone Group: This step involves the reaction of the naphthyridine intermediate with 2-methylpiperidin-1-ylmethanone under suitable conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the naphthyridine core or the carbonyl group in the piperidinylmethanone moiety, resulting in various reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenated compounds and strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives with altered functional groups.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound is studied for its potential as a pharmacological agent due to its ability to interact with specific biological targets.

Medicine

The compound shows promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of diseases where naphthyridine derivatives have shown efficacy.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyridine core can bind to these targets, modulating their activity and leading to various biological effects. The ethylphenylamino and methylpiperidinylmethanone groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4-((3-Methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone
  • (4-((3-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone
  • (4-((3-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)ethanone

Uniqueness

The unique combination of the ethylphenylamino and methylpiperidinylmethanone groups in N-(3-ethylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine distinguishes it from similar compounds. This specific arrangement enhances its chemical stability, binding affinity, and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-(3-ethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c1-4-18-9-7-10-19(14-18)27-22-20-12-11-16(2)26-23(20)25-15-21(22)24(29)28-13-6-5-8-17(28)3/h7,9-12,14-15,17H,4-6,8,13H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOMMGLXOQSFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCC4C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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